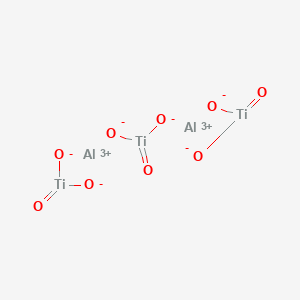

Dialuminum;dioxido(oxo)titanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Dialuminum;dioxido(oxo)titanium” is a compound with the molecular formula Al2O9Ti3. It’s a type of titanium-oxo cluster (TOC), which are atomically structural-determined and can be further precisely modified through coordination and supramolecular chemistry .

Synthesis Analysis

The synthesis of titanium-oxo clusters (TOCs) is usually focused on their structure and photocatalytic properties . A study reported the syntheses of three atomically precise catechol (Cat)-functionalized TOCs, which were isolated from the reaction mixture of titanium(IV) isopropoxide with mandelic acid (Hman) in a molar ratio of 4:1 .Molecular Structure Analysis

Titanium-oxo clusters have received extensive attention as the model compounds of TiO2 materials . The core structure of these clusters is mainly constructed from lacunary units derived from pentagonal units . Notably, a structure unit of anatase TiO2 can be identified in these clusters .Chemical Reactions Analysis

Titanium complexes have been recognized as an attractive class of catalysts because of their rich redox activities . They have been employed for the activation of epoxides and carbonyl compounds . Titanium-mediated redox organic transformations are most often powered by the TiIII/IV or TiII/IV redox cycles .Physical And Chemical Properties Analysis

Titanium dioxide is a fine, white powder that provides a bright, white pigment . It has improved functioning in the area of photocatalytic uses to remove various organic contaminants from air and water and is widely used as a dielectric and pigment in paints .Safety And Hazards

Titanium is a metal commonly found in plants and animals. It naturally interacts with oxygen to form titanium oxides, commonly found in ores, indigenous dust, sands, and soils . The FDA has issued guidance clarifying the safe use of titanium dioxide pigment as a food colorant and has stated that titanium dioxide may be safely used in cosmetics .

Orientations Futures

The controlled synthesis of titanium-oxo clusters (TOCs) completely stabilized by organic dye ligands with high stability and superior light absorption remains a significant challenge . This discovery not only represents a huge step forward in the creation of all-catecholate-protected TOCs with ultralow optical band gaps and outstanding stability, but it also gives key valuable mechanistic insights into their photothermal/electric applications .

Propriétés

IUPAC Name |

dialuminum;dioxido(oxo)titanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.9O.3Ti/q2*+3;;;;6*-1;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHQCHRBFWPIIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Al+3].[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O9Ti3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dialuminum;dioxido(oxo)titanium | |

CAS RN |

37220-25-0 |

Source

|

| Record name | Aluminum titanium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B1612227.png)